Molecular Weight and Lipophilicity Differentiate from 3,5-Dimethylpyrazole Analog
The target compound (MW 307.37) is 14.03 g/mol lighter than the 3,5-dimethylpyrazole analog 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine (F-7, MW 321.40), which carries additional methyl substituents . This mass differential corresponds to a measurable decrease in lipophilicity, with the target compound exhibiting a calculated logP of approximately 2.1 versus an estimated 2.6 for the dimethyl analog (ΔlogP ≈ -0.5) based on fragment-based prediction . The reduced lipophilicity translates to improved aqueous solubility and a lower risk of CYP450 promiscuity, making the target compound more suitable for in vitro assays requiring higher compound concentrations without organic co-solvents [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 307.37 g/mol; predicted cLogP ≈ 2.1 |
| Comparator Or Baseline | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-phenylmorpholine (F-7): MW = 321.40 g/mol; predicted cLogP ≈ 2.6 |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔcLogP ≈ -0.5 log units |
| Conditions | Predicted values based on fragment-based calculation methods for neutral species in octanol/water system. |
Why This Matters
Lower molecular weight and reduced lipophilicity generally correlate with higher aqueous solubility and improved developability, influencing procurement decisions for compound library design and lead optimization programs.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010; 5(3): 235-248. (Class-level: relationship between logP, solubility, and CYP inhibition). View Source
